2,4-Dinitro-1-naphthol 2,4-Dinitro-1-naphthol 2,4-dinitro-1-naphthol is a naphthol in which the hydroxy substituent is at C-1 with nitro groups at C-2 and -4. It has a role as a histological dye. It is a C-nitro compound and a member of naphthols.
Brand Name: Vulcanchem
CAS No.: 605-69-6
VCID: VC21191891
InChI: InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H
SMILES: C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C10H6N2O5
Molecular Weight: 234.16 g/mol

2,4-Dinitro-1-naphthol

CAS No.: 605-69-6

Cat. No.: VC21191891

Molecular Formula: C10H6N2O5

Molecular Weight: 234.16 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dinitro-1-naphthol - 605-69-6

Specification

CAS No. 605-69-6
Molecular Formula C10H6N2O5
Molecular Weight 234.16 g/mol
IUPAC Name 2,4-dinitronaphthalen-1-ol
Standard InChI InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H
Standard InChI Key FFRBMBIXVSCUFS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-]
Melting Point 131.0 °C

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 2,4-Dinitro-1-naphthol consists of a naphthalene core with two nitro groups (-NO₂) at positions 2 and 4, and a hydroxyl group (-OH) at position 1. This arrangement of functional groups contributes significantly to its chemical reactivity and physical properties.

Physical Properties

2,4-Dinitro-1-naphthol is characterized by:

  • Physical appearance: Yellow crystalline solid

  • Molecular weight: Similar compounds in this class have molecular weights around 230-250 g/mol

  • Solubility: Limited solubility in water, but forms water-soluble salts such as ammonium salts

Chemical Reactivity

The compound exhibits distinct chemical reactivity due to the presence of both nitro groups and the hydroxyl functionality:

  • The hydroxyl group imparts weak acidic character to the molecule

  • The nitro groups act as electron-withdrawing substituents, increasing the acidity of the hydroxyl group

  • The compound can form salts with bases, such as the ammonium salt known as Martius Yellow

  • It exhibits distinct vibrational modes detectable via spectroscopic methods, which are important for its characterization

Synthesis and Preparation

Laboratory Synthesis

The laboratory synthesis of 2,4-Dinitro-1-naphthol typically follows a nitration pathway starting from 1-naphthol. The detailed procedure involves:

  • Initial sulfonation of 1-naphthol with concentrated sulfuric acid to form 4-hydroxynaphthalene-1,3-disulfonic acid

  • Subsequent nitration with concentrated nitric acid at low temperatures

  • Conversion to the final product through a series of controlled reactions

The specific laboratory procedure is as follows:

  • 1-Naphthol (2.5 g) is treated with concentrated H₂SO₄ (5 mL) and heated for approximately 5 minutes until the solid dissolves and the red color dissipates

  • After cooling in an ice bath, water (13 mL) is added, and the solution is cooled to approximately -15°C

  • Concentrated HNO₃ (3 mL) is added slowly to the chilled solution with continuous swirling

  • The mixture is allowed to sit for about 5 minutes and then warmed to approximately 50°C

  • The product separates as a yellow paste, which is then collected by vacuum filtration and washed with water

  • The product can be converted to its ammonium salt (Martius Yellow) by treatment with ammonium hydroxide and subsequent addition of ammonium chloride

Industrial Production

While the search results don't specifically address industrial-scale production, it is likely that commercial production follows similar chemical pathways with scaled-up processes and potentially more efficient catalytic methods to improve yield and purity.

Biological Activity

Mechanism of Action

2,4-Dinitro-1-naphthol demonstrates significant biological activity through several mechanisms:

  • It uncouples oxidative phosphorylation, disrupting normal cellular energy production

  • This uncoupling mechanism is similar to other compounds that interfere with mitochondrial function

  • Its action environment can be influenced by various factors such as pH, which affects the compound's ionization state and ability to cross cell membranes

Antimicrobial Properties

Research has demonstrated that 2,4-Dinitro-1-naphthol possesses notable antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16
Bacillus subtilis8

These findings indicate that 2,4-Dinitro-1-naphthol has potential applications in antimicrobial research and development.

Biochemical Pathways

The primary biochemical pathway affected by 2,4-Dinitro-1-naphthol is the oxidative phosphorylation pathway, a crucial component of cellular respiration. By interfering with this pathway, the compound disrupts the cell's ability to produce ATP efficiently, leading to energy depletion and potential cell death.

Applications

Histological Staining

One of the most significant applications of 2,4-Dinitro-1-naphthol is in histology as a staining agent:

  • It is used to highlight cellular structures in microscopic examination of biological tissues

  • The compound's ability to bind to specific cellular components makes it valuable in research and diagnostic contexts

  • As Martius Yellow, it has been utilized to stain erythrocytes effectively

Dye Industry

In the dye industry, 2,4-Dinitro-1-naphthol serves as:

  • A direct dye for various materials

  • A precursor in the synthesis of more complex dyes, particularly azo dyes

  • A component in specialized color formulations requiring stable yellow pigmentation

Chemical Research

In chemical research, the compound is used as:

  • A model compound for studying nitration reactions

  • A precursor for synthesizing other naphthalene derivatives

  • A reagent in various organic transformations

Research Developments

Spectroscopic Analysis

Recent research has focused on the detailed spectroscopic characterization of 2,4-Dinitro-1-naphthol:

  • FT-IR and FT-Raman spectroscopy have been employed to study its vibrational modes

  • These studies are essential for understanding the compound's interactions in different environments

Pharmaceutical Research

Ongoing pharmaceutical research involving 2,4-Dinitro-1-naphthol includes:

  • Investigation of its potential as an antimicrobial agent

  • Studies on its activity against various bacterial strains

  • Exploration of structure-activity relationships to develop more effective derivatives

Synthetic Derivatives

Research into synthetic derivatives of 2,4-Dinitro-1-naphthol has yielded several interesting compounds:

  • 2,4-Diamino-1-naphthol: A reduced form that can be prepared using sodium hydrosulfite

  • 2,4-Diacetylamino-1-naphthol: Prepared by acetylation of the diamino derivative

  • 2-Acetylamino-1,4-naphthoquinone: An oxidized derivative with potential biological activity

These derivatives demonstrate the versatility of 2,4-Dinitro-1-naphthol as a starting material for the synthesis of compounds with diverse properties and applications.

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